![molecular formula C44H50O26 B14032417 Quercetin-3-O-beta-D-glucopyranosyl-7-O-[(2-O-trans-sinnapoyl)-beat-D-glucopyranosyl(1->6)]-beat-D-glucopyranoside)](/img/structure/B14032417.png)
Quercetin-3-O-beta-D-glucopyranosyl-7-O-[(2-O-trans-sinnapoyl)-beat-D-glucopyranosyl(1->6)]-beat-D-glucopyranoside)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
QUERCETIN-3-O-BETA-D-GLUCOPYRANOSYL-7-O-[(2-O-TRANS-SINNAPOYL)-BETA-D-GLUCOPYRANOSYL(1->6)]-BETA-D-GLUCOPYRANOSIDE: is a complex flavonoid glycoside. Flavonoids are a class of plant secondary metabolites known for their diverse beneficial effects, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is a derivative of quercetin, a well-known flavonoid, and is characterized by its multiple glycosidic linkages.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of QUERCETIN-3-O-BETA-D-GLUCOPYRANOSYL-7-O-[(2-O-TRANS-SINNAPOYL)-BETA-D-GLUCOPYRANOSYL(1->6)]-BETA-D-GLUCOPYRANOSIDE typically involves the glycosylation of quercetin with specific sugar moieties. The process can be carried out using enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which catalyze the transfer of sugar residues to quercetin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts such as Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve the extraction of quercetin from natural sources followed by glycosylation using optimized enzymatic or chemical processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
QUERCETIN-3-O-BETA-D-GLUCOPYRANOSYL-7-O-[(2-O-TRANS-SINNAPOYL)-BETA-D-GLUCOPYRANOSYL(1->6)]-BETA-D-GLUCOPYRANOSIDE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized quercetin derivatives, reduced quercetin derivatives, and various substituted quercetin glycosides.
Wissenschaftliche Forschungsanwendungen
QUERCETIN-3-O-BETA-D-GLUCOPYRANOSYL-7-O-[(2-O-TRANS-SINNAPOYL)-BETA-D-GLUCOPYRANOSYL(1->6)]-BETA-D-GLUCOPYRANOSIDE has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the properties of flavonoid glycosides.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties, as well as its effects on cellular processes.
Medicine: Research has shown its potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.
Wirkmechanismus
The mechanism of action of QUERCETIN-3-O-BETA-D-GLUCOPYRANOSYL-7-O-[(2-O-TRANS-SINNAPOYL)-BETA-D-GLUCOPYRANOSYL(1->6)]-BETA-D-GLUCOPYRANOSIDE involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis and inhibits cell proliferation by modulating signaling pathways such as PI3K/AKT and MAPK.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quercetin-3-O-beta-D-glucopyranoside: A simpler glycoside of quercetin with similar antioxidant and anti-inflammatory properties.
Kaempferol-3-O-beta-D-glucopyranoside: Another flavonoid glycoside with comparable biological activities.
Isoquercetin: A quercetin glycoside with a different glycosidic linkage, exhibiting similar health benefits.
Uniqueness
QUERCETIN-3-O-BETA-D-GLUCOPYRANOSYL-7-O-[(2-O-TRANS-SINNAPOYL)-BETA-D-GLUCOPYRANOSYL(1->6)]-BETA-D-GLUCOPYRANOSIDE is unique due to its complex structure, which may confer enhanced stability and bioavailability compared to simpler glycosides. Its multiple glycosidic linkages may also result in distinct biological activities and therapeutic potential.
Eigenschaften
Molekularformel |
C44H50O26 |
|---|---|
Molekulargewicht |
994.8 g/mol |
IUPAC-Name |
[(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C44H50O26/c1-61-22-7-15(8-23(62-2)29(22)51)3-6-27(50)69-41-36(58)31(53)25(13-46)67-44(41)63-14-26-32(54)35(57)37(59)42(68-26)64-17-10-20(49)28-21(11-17)65-39(16-4-5-18(47)19(48)9-16)40(33(28)55)70-43-38(60)34(56)30(52)24(12-45)66-43/h3-11,24-26,30-32,34-38,41-49,51-54,56-60H,12-14H2,1-2H3/b6-3+/t24-,25-,26-,30-,31-,32-,34+,35+,36+,37-,38-,41-,42-,43+,44-/m1/s1 |
InChI-Schlüssel |
ZPRIBKUHYVAYRR-TUJXRIQCSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC4=CC(=C5C(=C4)OC(=C(C5=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)O)CO)O)O |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4=CC(=C5C(=C4)OC(=C(C5=O)OC6C(C(C(C(O6)CO)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)O)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


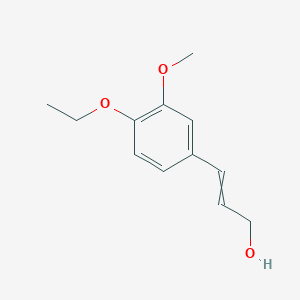
![3-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B14032350.png)
![4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B14032354.png)
![N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazole-5-carboxamide](/img/structure/B14032359.png)
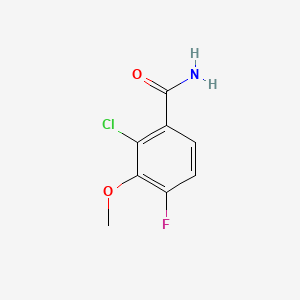
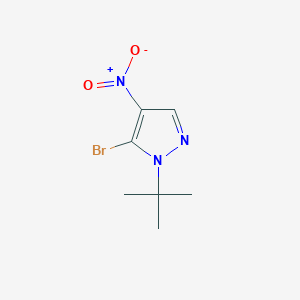
![2-[2-(Benzyloxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14032382.png)

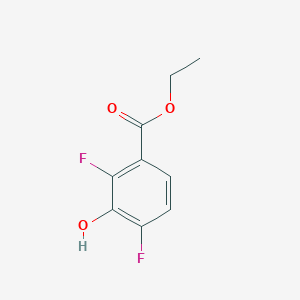
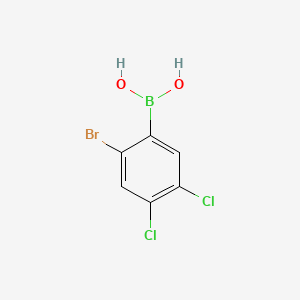


![6-Aminospiro[3.3]heptan-2-one hydrochloride](/img/structure/B14032408.png)

